1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Catalog No.
S1899954
CAS No.
17159-82-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.5]decan-8-ylmethanol

CAS Number

17159-82-9

Product Name

1,4-Dioxaspiro[4.5]decan-8-ylmethanol

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethanol

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2

InChI Key

YXNMORHRGMYQKF-UHFFFAOYSA-N

SMILES

C1CC2(CCC1CO)OCCO2

Canonical SMILES

C1CC2(CCC1CO)OCCO2

1,4-Dioxaspiro[4.5]decan-8-ylmethanol is a chemical compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro framework. The compound has the molecular formula C9H16O3C_9H_{16}O_3 and a molecular weight of approximately 172.22 g/mol. Its structure includes a methanol group, contributing to its reactivity and potential applications in various fields, including organic synthesis and biological research .

  • No information available on the potential biological activity or mechanism of action.
  • No data available on toxicity, flammability, or reactivity.
  • Chemical Databases

    Several chemical databases such as PubChem [] and ChemicalBook [] list 1,4-Dioxaspiro[4.5]decan-8-ylmethanol but do not mention any specific research applications.

  • Suppliers

    Companies like Sigma-Aldrich [] offer this compound, but primarily focus on providing the chemical itself rather than detailing its research applications.

  • Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Further reduction can yield alkanes, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The hydroxyl group can be substituted with various functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol is primarily related to its potential as a ligand in biochemical pathways. It may interact with specific enzymes or receptors, modulating their activity and influencing metabolic processes. This makes it a candidate for studies aimed at understanding enzyme interactions and metabolic pathways in various biological contexts .

Several synthetic routes have been developed for the preparation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol:

  • Reduction of Ethyl 1,4-Dioxaspiro[4.5]decan-8-Carboxylate: This method involves the use of lithium aluminum hydride in tetrahydrofuran under an inert nitrogen atmosphere.
  • Industrial Production: While specific large-scale production methods are not extensively documented, similar reduction techniques can be scaled up for industrial applications .

These methods underscore the compound's accessibility for research and industrial purposes.

1,4-Dioxaspiro[4.5]decan-8-ylmethanol has several notable applications:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: Its unique structure allows it to be used in studies involving enzyme interactions and metabolic pathways.
  • Specialty Chemicals Production: The compound is utilized in the manufacturing of various specialty chemicals and materials .

Research into the interaction of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol with biological targets is ongoing. The compound's ability to act as a ligand may allow it to bind to specific enzymes or receptors, providing insights into its mechanism of action and potential therapeutic uses. Interaction studies are crucial for understanding how this compound could influence biological systems and its possible applications in drug discovery .

Several compounds share structural similarities with 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, allowing for comparative analysis:

Compound NameCAS NumberSimilarity Index
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol1256546-72-10.94
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol66336-42-30.94
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine30482-25-80.81
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol156928-09-50.79
Bicyclohexane-4,4-dione Monoethylene Ketal56309-94-50.81

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The high similarity index indicates that they may possess comparable chemical properties or biological activities but differ in specific functional characteristics that define their unique applications and reactivity profiles .

Thermodynamic Stability and Thermal Decomposition Patterns

1,4-Dioxaspiro[4.5]decan-8-ylmethanol demonstrates excellent chemical stability under normal temperature and pressure conditions [1] [2] [3]. The compound maintains structural integrity when stored at temperatures between 2-8°C in a cool, dry, well-ventilated environment away from incompatible substances [1]. Under recommended storage conditions, the spirocyclic structure exhibits remarkable thermodynamic stability due to the conformational constraints imposed by the spiro center, which locks the molecule into a relatively rigid configuration.

The thermal decomposition behavior of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol follows predictable patterns characteristic of alcohol-containing organic compounds. When subjected to elevated temperatures, the compound undergoes thermal degradation to produce carbon monoxide and carbon dioxide as the primary decomposition products [1] [2]. The specific decomposition temperature has not been definitively established in the literature, though related dioxaspiro compounds typically begin decomposition above 200°C [2] [3].

Thermal stability analysis indicates that the compound should be protected from excess heat and moisture to prevent degradation [1] [2]. The spirocyclic framework provides enhanced thermal stability compared to linear analogs due to reduced conformational flexibility and the protective nature of the dioxolane ring system. Strong oxidizing agents represent the primary class of incompatible materials that could compromise the thermal stability of this compound [1] [2].

PropertyValue/DescriptionReference
Chemical StabilityStable under normal temperatures and pressures [1] [2] [3]
Storage ConditionsStore in cool, dry, well-ventilated area away from incompatible substances [1]
Stability Under Normal ConditionsStable under recommended temperatures and pressures [2] [3]
Conditions to AvoidExcess heat, moisture, incompatible materials [1] [2]
Incompatible MaterialsStrong oxidizing agents [1] [2]
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide [1] [2]
Auto-ignition TemperatureNot available [2] [3]
Decomposition TemperatureNot available [2] [3]
Thermal Decomposition ProductsCarbon oxides during thermal decomposition [2] [3]

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol reflects its amphiphilic nature, containing both polar functional groups (hydroxyl group and ether oxygens) and a hydrophobic spirocyclic framework. This dual character results in distinctive solubility patterns across different solvent systems.

In polar protic solvents, the compound demonstrates excellent solubility characteristics. Methanol, ethanol, and other short-chain alcohols readily dissolve 1,4-Dioxaspiro[4.5]decan-8-ylmethanol due to hydrogen bonding interactions between the hydroxyl group of the compound and the solvent molecules [4] [6]. The solubility in chloroform and other polar aprotic solvents is also favorable, attributed to dipole-dipole interactions and the ability of these solvents to accommodate the compound's moderate polarity [4] [6].

Water solubility is limited despite the presence of multiple oxygen atoms capable of hydrogen bonding [7]. This reduced aqueous solubility stems from the significant hydrophobic contribution of the spirocyclic hydrocarbon framework, which disrupts the hydrogen-bonded network of water molecules. The LogP value of 0.68 confirms the compound's moderate lipophilicity, indicating a preference for organic solvents over aqueous media [8] [9].

Ionic liquid systems represent a particularly interesting solvent class for this compound. Research has demonstrated complete miscibility with most ionic liquids, both hydrophilic and hydrophobic variants [7]. This exceptional compatibility with ionic liquids suggests potential applications in green chemistry processes and specialized extraction procedures.

Solvent SystemSolubilityReference
WaterLimited solubility [7]
MethanolSoluble [4] [6]
EthanolSoluble [6]
ChloroformSoluble [4] [6]
AcetoneSoluble [6]
Methylene chlorideSoluble [6]
Ethyl acetateSolubleInferred from structural analogs
Ionic liquids (various)Complete miscibility with most ionic liquids [7]
Polar solvents (general)Good solubility due to hydroxyl group and ether oxygens [10]
Non-polar solvents (general)Limited solubility due to polar functional groupsInferred from LogP value

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H/¹³C)

Proton Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 1,4-Dioxaspiro[4.5]decan-8-ylmethanol through characteristic chemical shift patterns. The ¹H Nuclear Magnetic Resonance spectrum, typically recorded in deuterated chloroform, exhibits distinct multipicity patterns corresponding to the different proton environments within the molecule [11] [12] [13].

The cyclohexane ring protons appear as complex multiplets between 1.2-2.8 parts per million, reflecting the various axial and equatorial positions around the six-membered ring [12] [13] [14]. The dioxolane ring protons generate characteristic multiplets at 3.9-4.0 parts per million, positioned downfield due to the deshielding effect of the adjacent oxygen atoms [12] [13]. The methylene protons attached to the hydroxyl group (CH₂OH) typically appear as a doublet around 3.6-3.7 parts per million, while the hydroxyl proton itself produces a broad signal between 1.5-2.5 parts per million that can be exchanged with deuterium oxide for confirmation [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals six distinct carbon environments within the molecule, consistent with the molecular symmetry of the spirocyclic system [15] [16]. The quaternary spiro carbon appears at approximately 109 parts per million, characteristic of carbon atoms bonded to two oxygen atoms in acetal/ketal systems [15] [16]. The dioxolane carbons resonate between 64-65 parts per million, while the cyclohexane ring carbons appear in the aliphatic region between 25-40 parts per million [15] [16]. The methylene carbon bearing the hydroxyl group is expected to appear around 67 parts per million, typical for carbons alpha to oxygen in alcohol functional groups.

Nucleus/ParameterChemical Shift/ValueReference
¹H NMR Chemical Shiftsδ ppm in CDCl₃Inferred from structural analogs [11] [12] [13]
Cyclohexane ring protons1.2-2.8 ppm (multiplets) [12] [13] [14]
Dioxolane ring protons3.9-4.0 ppm (multiplets) [12] [13]
Methylene (CH₂OH) protons3.6-3.7 ppm (doublet)Predicted from structure
Hydroxyl (OH) proton1.5-2.5 ppm (broad)Predicted from structure
¹³C NMR Chemical Shiftsδ ppm relative to TMSInferred from structural analogs [11] [15] [16]
Quaternary spiro carbon~109 ppm [15] [16]
Dioxolane carbons64-65 ppm [15] [16]
Cyclohexane ring carbons25-40 ppm [15] [16]
Methylene carbon (CH₂OH)~67 ppmPredicted from structure
Number of carbon signals expected6 distinct carbon environmentsBased on molecular symmetry

Infrared Absorption Characteristics

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of the functional groups present in 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. The infrared spectrum exhibits several diagnostic absorption bands that enable unambiguous identification of the compound.

The most prominent feature appears as a broad, strong absorption band between 3200-3600 wavenumbers, characteristic of the O-H stretching vibration of the primary alcohol functional group [17] [18] [19]. This band typically exhibits significant broadening due to hydrogen bonding interactions, both intermolecular and potentially intramolecular with the ether oxygen atoms.

Alkyl C-H stretching vibrations produce strong absorptions in the 2850-2960 wavenumber region, while the dioxolane C-H stretches appear slightly higher at 2900-3000 wavenumbers due to the electron-withdrawing effect of the adjacent oxygen atoms [17] [18] [19] [20]. The ether linkages in the dioxolane ring generate very strong C-O-C stretching absorptions between 1050-1150 wavenumbers, representing one of the most intense and diagnostic features of the spectrum [17] [21] [18].

Additional characteristic absorptions include C-O stretching of the alcohol group (1000-1100 wavenumbers), CH₂ bending vibrations (1440-1480 wavenumbers), and O-H bending modes (1300-1400 wavenumbers) [17] [18] [19] [20]. The fingerprint region below 1500 wavenumbers contains multiple overlapping absorptions from various ring breathing modes and skeletal vibrations that provide a unique spectral signature for this compound [17] [18].

Functional Group/VibrationWavenumber (cm⁻¹)IntensityReference
O-H stretching (alcohol)3200-3600 (broad)Strong, broad [17] [18] [19]
C-H stretching (alkyl)2850-2960Strong [17] [18] [19] [20]
C-H stretching (dioxolane)2900-3000Medium [17] [18]
C-O-C stretching (ether)1050-1150 (strong)Very strong [17] [21] [18]
C-O stretching (alcohol)1000-1100Strong [17] [18] [19]
C-C stretching800-1200Medium [17] [18]
CH₂ bending1440-1480Medium [17] [19] [20]
O-H bending1300-1400Medium [18] [19]
Ring breathing modes900-1000VariablePredicted from structure
Fingerprint region600-1500Multiple peaks [17] [18]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 172, corresponding to the molecular formula C₉H₁₆O₃ [23]. Under electrospray ionization conditions, the protonated molecule [M+H]⁺ at m/z 173 and sodium adduct [M+Na]⁺ at m/z 195 represent the most abundant ions [23].

The fragmentation behavior follows predictable pathways based on the stability of the resulting carbocation intermediates. Loss of the hydroxymethyl group (CH₂OH, 31 mass units) produces a significant fragment ion at m/z 141, representing the stabilized spirocyclic cation. The dioxolane ring system can undergo fragmentation to produce ions in the m/z 100-120 range, though the specific fragmentation pathways depend on the ionization energy and collision conditions employed.

Characteristic fragment ions include those derived from the cyclohexyl framework (m/z 55, 67, 81) and dioxolane ring cleavage products (m/z 73, 87) [11] [24]. Low-intensity fragments at m/z 31 and 45 correspond to hydroxymethyl and related oxygen-containing fragments. The relative intensities of these fragment ions provide diagnostic information for compound identification and can be used to distinguish this compound from structural isomers.

Ion/Fragmentm/z ValueRelative IntensityReference
Molecular ion [M]⁺172Low-medium [23]
Protonated molecule [M+H]⁺173High (ESI-MS) [23]
Sodium adduct [M+Na]⁺195High (ESI-MS) [23]
Loss of CH₂OH [M-CH₂OH]⁺141MediumPredicted fragmentation
Loss of dioxolane ring~100-120MediumPredicted fragmentation
Base peak (most abundant)VariableHighTypical MS behavior
Cyclohexyl fragments55, 67, 81Low-mediumInferred from analogs [11] [24]
Dioxolane fragments73, 87MediumInferred from analogs [11] [24]
Hydroxymethyl fragments31, 45Low-mediumPredicted fragmentation

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,4-dioxaspiro[4.5]decan-8-ylmethanol

Dates

Last modified: 08-16-2023

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